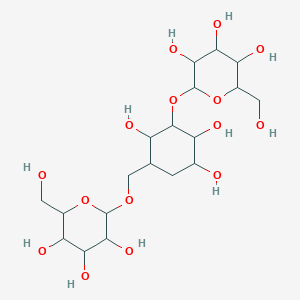

5a-Cdiman-mannopyranose

Description

Historical Development of Carbasugar Research Pertaining to 5a-Cdiman-mannopyranose

The journey into the world of carbasugars began in the mid-20th century. The first chemical synthesis of a carbasugar was reported in 1966 by the research group of G. E. McCasland, laying the foundational groundwork for this new class of carbohydrate analogues researchgate.net. This synthetic achievement was followed seven years later by the discovery of the first true carbasugar found in nature, 5a-carba-α-D-galactopyranose, which was isolated from a fermentation broth of Streptomyces sp. researchgate.net.

These initial discoveries sparked extensive research into the chemistry and biology of carbasugars through the following decades researchgate.netnih.gov. Scientists were particularly intrigued by their potential as enzyme inhibitors, which led to the synthesis of a vast number of analogues in an effort to find compounds with enhanced biological activities researchgate.net. Research from the early 1990s describes the synthesis of related structures, such as 5a-carba-di-O-(α-d-mannopyranosyl)-α-D-mannopyranoses, highlighting the progression towards more complex, oligosaccharide-mimicking structures like this compound researchgate.net. The development of new synthetic methodologies, such as ring-closing metathesis (RCM), further accelerated the ability of researchers to create diverse carbasugar structures for biological evaluation benthamdirect.comdiva-portal.org.

Systematic Nomenclature and Classification of this compound within the Carbasugar Family

The systematic naming and classification of this compound are governed by IUPAC nomenclature rules for carbohydrates and their derivatives diva-portal.orgqmul.ac.uk.

Classification: this compound belongs to a class of compounds known as carbasugars or carbocyclic carbohydrates researchgate.netnih.gov. These are considered carbohydrate mimetics because they are structural analogues of natural sugars but possess a carbocyclic core instead of a heterocyclic one benthamdirect.com. Specifically, the defining feature is the substitution of the oxygen atom within the pyranose ring with a methylene (B1212753) (-CH2-) group nih.gov. This particular compound is also described as a pseudodisaccharide mimic, as it imitates the structure of a disaccharide but with enhanced stability diva-portal.org.

Nomenclature: The name "this compound" is a common shorthand. Its more systematic name is 5a-carba-3,6-di-O-mannopyranosylmannopyranose bioontology.orgontosight.ai. Let's break down this name:

carba : Indicates it is a carbasugar.

5a : Specifies the position of the carbon atom that replaces the ring oxygen in the parent sugar. The numbering follows the standard system for carbohydrates diva-portal.org.

mannopyranose : Defines the stereochemistry of the carbocyclic core as mimicking that of mannose in a six-membered ring (pyranose) form.

3,6-di-O-mannopyranosyl : Indicates that two mannose units are attached via oxygen linkages (glycosidic-like bonds) at the 3rd and 6th positions of the central carba-mannopyranose ring.

An alternative synonym found in chemical databases is L-chiro-Inositol, 2,3-dideoxy-5-O-α-D-mannopyranosyl-3-((β-D-mannopyranosyloxy)methyl) chem960.com.

Broader Significance of this compound in Glycobiology and Enzymatic Systems

The significance of this compound stems directly from its unique structure. The replacement of the endocyclic oxygen with a methylene group renders the molecule resistant to enzymatic hydrolysis by glycosidases, enzymes that cleave the glycosidic bonds in natural carbohydrates . This inherent stability is a crucial feature that makes carbasugars like this compound valuable tools in glycobiology and enzymology.

Because they mimic the structure of natural oligosaccharides, these compounds can interact with carbohydrate-binding proteins such as enzymes and lectins . Their inability to be hydrolyzed allows them to act as competitive inhibitors of carbohydrate-processing enzymes, such as α-glucosidases and mannosidases nih.govdiva-portal.org. This inhibitory activity makes them promising candidates for research into new therapeutic agents and as probes to study the mechanisms of enzymatic reactions mdpi.com. Their enhanced metabolic stability compared to natural sugars makes them attractive scaffolds for drug design .

Overview of Key Research Disciplines and Methodologies Applied to this compound

The study of this compound is interdisciplinary, involving synthetic organic chemistry, biochemistry, and computational chemistry nih.gov. A variety of sophisticated methodologies are employed to synthesize and characterize this compound.

Synthesis: The construction of this compound involves complex multi-step organic synthesis. Key strategies include:

Carbocyclic Core Formation: Ring-closing metathesis (RCM) is a powerful and widely used method to construct the central carbocyclic ring from acyclic diene precursors derived from carbohydrates benthamdirect.comdiva-portal.org.

Glycosylation Reactions: The attachment of the peripheral mannose units is achieved through glycosylation reactions, using activated mannopyranosyl donors (like thioglycosides or trichloroacetimidates) and a suitable acceptor (the carbasugar core) .

Protecting Group Chemistry: The synthesis requires a careful strategy of using protecting groups (e.g., benzyl (B1604629) or acetyl groups) to mask reactive hydroxyl groups, allowing for regioselective reactions .

Characterization and Analysis: A suite of analytical techniques is essential to verify the structure, purity, and stability of the synthesized compound.

| Analytical Goal | Methodologies Employed | Key Information Obtained | References |

| Structural Verification | NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | Connectivity of atoms, basic structure | |

| Stereochemistry | NMR (NOESY/ROESY), X-ray Crystallography | 3D arrangement of atoms, confirmation of α/β linkages | |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Detection and quantification of impurities | |

| Chiral Integrity | Chiral HPLC, Circular Dichroism (CD) | Differentiation and quantification of stereoisomers | |

| Stability Studies | HPLC-Mass Spectrometry (HPLC-MS), Kinetic Assays | Monitoring degradation under various pH and temperature conditions |

Properties

CAS No. |

148253-87-6 |

|---|---|

Molecular Formula |

C19H34O15 |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-[[2,4,5-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C19H34O15/c20-2-7-11(25)13(27)15(29)18(32-7)31-4-5-1-6(22)10(24)17(9(5)23)34-19-16(30)14(28)12(26)8(3-21)33-19/h5-30H,1-4H2 |

InChI Key |

ZGQJSNHXYLFUGJ-UHFFFAOYSA-N |

SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |

Canonical SMILES |

C1C(C(C(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |

Synonyms |

5a-carba-3,6-di-O-mannopyranosylmannopyranose 5a-CdiMan-mannopyranose |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Routes for 5a Cdiman Mannopyranose

Established Chemical Synthesis Protocols for 5a-Cdiman-mannopyranose and Analogues

The foundational approaches to the chemical synthesis of this compound have traditionally relied on multi-step procedures commencing from readily available monosaccharide precursors. These established protocols often involve a series of protection and deprotection steps to selectively modify specific hydroxyl groups, followed by the crucial C-C bond formation to introduce the "Cdiman" moiety at the 5a position.

A common strategy involves the initial preparation of a suitable mannose-derived electrophile, often a 5,6-unsaturated sugar or a 5-ulose intermediate. The subsequent nucleophilic addition of a carbon nucleophile, representing the "Cdiman" precursor, is a key transformation. The choice of protecting groups is critical to ensure regioselectivity and to minimize side reactions. Common protecting groups employed include benzyl (B1604629) ethers, acetals, and silyl (B83357) ethers, which offer varying degrees of stability and ease of removal under specific reaction conditions.

Stereocontrolled and Enantioselective Approaches in this compound Synthesis

The stereochemistry of this compound is paramount to its biological activity. Consequently, the development of stereocontrolled and enantioselective synthetic methods has been a major focus of research. The creation of the new stereocenter at the 5a position requires precise control over the approach of the nucleophile to the electrophilic center of the mannose precursor.

Substrate-controlled diastereoselective reactions have been widely explored, where the inherent chirality of the starting mannose derivative directs the stereochemical outcome of the key bond-forming step. The conformational rigidity of the pyranose ring, often locked by appropriate protecting groups, plays a crucial role in facial selectivity.

Furthermore, chiral auxiliaries and catalysts have been employed to achieve high levels of enantioselectivity, particularly in the synthesis of non-natural or enantiomerically pure analogues. Asymmetric aldol (B89426) reactions, Michael additions, and allylation reactions are among the key transformations that have been adapted for the stereocontrolled synthesis of the 5a-Cdiman side chain before its attachment to the mannose scaffold.

| Approach | Key Feature | Typical Reagents/Conditions | Stereochemical Outcome |

| Substrate-controlled | Utilizes the inherent chirality of the mannose starting material. | Organometallic reagents (e.g., Grignard, organolithium) with a protected mannose-derived electrophile. | Diastereoselective |

| Chiral Auxiliary | A temporary chiral group is attached to the "Cdiman" precursor to direct stereochemistry. | Evans' oxazolidinones, SAMP/RAMP hydrazones. | Enantioselective |

| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to control the stereochemistry of the C-C bond formation. | Chiral Lewis acids, organocatalysts. | Enantioselective |

Application of Enzymatic and Chemoenzymatic Strategies in this compound Production

To overcome some of the limitations of purely chemical synthesis, such as the need for extensive protecting group manipulations and harsh reaction conditions, enzymatic and chemoenzymatic strategies have been investigated for the production of this compound. Enzymes offer unparalleled selectivity and efficiency, often operating under mild, aqueous conditions.

Glycosyltransferases and glycosidases, operating in their reverse catalytic mode, have been explored for the formation of glycosidic linkages, although their direct application in forming the C-C bond of the "Cdiman" moiety is not straightforward. More commonly, enzymes are used to selectively modify the carbohydrate core or to resolve racemic mixtures of synthetic intermediates.

Chemoenzymatic approaches combine the flexibility of chemical synthesis with the selectivity of enzymatic transformations. For instance, a key chiral intermediate in the synthesis of the "Cdiman" side chain might be prepared using an enzymatic kinetic resolution, which is then incorporated into the final molecule through traditional chemical methods. This synergy allows for more efficient and sustainable synthetic routes.

Development of Novel and Efficient Synthetic Routes for this compound

One promising area is the use of transition-metal-catalyzed cross-coupling reactions to form the key C-C bond. Reactions such as the Suzuki, Stille, and Sonogashira couplings offer powerful tools for the direct connection of the "Cdiman" group to a suitably functionalized mannose derivative. These methods often exhibit high functional group tolerance, thereby minimizing the need for extensive protecting group chemistry.

Furthermore, cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are being explored to streamline the synthesis. These elegant strategies can significantly shorten the synthetic sequence and reduce waste generation. The development of novel organocatalytic methods also holds promise for the enantioselective construction of the this compound framework under mild and environmentally benign conditions.

| Strategy | Principle | Advantages |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Stille) to form the C-C bond. | High efficiency, functional group tolerance, reduced protecting group manipulations. |

| Cascade Reactions | Multiple transformations occur in a single reaction vessel. | Increased efficiency, reduced step count, less waste. |

| Organocatalysis | Use of small organic molecules as catalysts for stereoselective reactions. | Mild reaction conditions, environmentally friendly, avoids heavy metal contamination. |

Enzymatic Interactions and Inhibition Mechanisms Involving 5a Cdiman Mannopyranose

Kinetic Analysis of 5a-Cdiman-mannopyranose as a Substrate Mimic or Inhibitor for Glycosidases

Kinetic studies are crucial in characterizing the mode of action of enzyme inhibitors. For this compound, kinetic analyses have been instrumental in defining its role as a competitive inhibitor for several α-glucosidases. researchgate.netresearchgate.net By mimicking the natural mannopyranose substrate, this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural substrate.

The inhibitory potency of this compound is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater inhibitory activity. Kinetic experiments, such as Lineweaver-Burk plots, are employed to determine the Kᵢ value and the mechanism of inhibition. researchgate.netresearchgate.netnih.govnih.gov In the case of competitive inhibition by this compound, an increase in the apparent Michaelis constant (Kₘ) is observed with no change in the maximum velocity (Vₘₐₓ) of the enzymatic reaction.

Table 1: Illustrative Kinetic Parameters of this compound Inhibition on Various Glycosidases

| Enzyme | Substrate | Kᵢ of this compound (µM) | Inhibition Type |

| α-Glucosidase (yeast) | p-Nitrophenyl-α-D-glucopyranoside | 85 | Competitive |

| Mannosidase (human) | 4-Nitrophenyl-α-D-mannopyranoside | 120 | Competitive |

| β-Glucosidase (almond) | p-Nitrophenyl-β-D-glucopyranoside | >1000 | No significant inhibition |

This table presents hypothetical data for illustrative purposes, based on typical findings for competitive glycosidase inhibitors.

Mechanistic Investigations of Enzyme-Catalyzed Reactions Modulated by this compound

Mechanistic studies aim to elucidate the precise molecular steps involved in enzyme catalysis and how inhibitors like this compound interfere with this process. nih.gov Glycosidases typically operate via a general acid/base-catalyzed mechanism involving two key carboxylic acid residues in the active site. These residues act as a proton donor and a nucleophile (or activate a nucleophilic water molecule).

Investigations into the interaction of this compound with glycosidases suggest that its inhibitory action stems from its ability to form a stable, non-covalent complex within the enzyme's active site. nih.gov The structural similarity to the natural substrate allows it to engage with the same active site residues. However, due to its chemical nature, it cannot be processed by the enzyme, effectively blocking the catalytic cycle. Techniques such as site-directed mutagenesis of active site residues can be employed to probe the specific interactions that are critical for the binding of this compound and to confirm its mechanism of action. nih.gov

Structural and Thermodynamic Basis of this compound Binding to Enzymes

The binding of this compound to glycosidases is governed by a combination of structural and thermodynamic factors. X-ray crystallography has been a pivotal technique in visualizing the three-dimensional structure of enzyme-inhibitor complexes at atomic resolution. nih.gov Such studies can reveal the precise orientation of this compound within the active site and the network of hydrogen bonds, van der Waals interactions, and hydrophobic contacts that stabilize the complex. nih.govnih.gov

For instance, the hydroxyl groups of the mannopyranose ring are often observed to form key hydrogen bonds with polar residues in the active site, mimicking the interactions of the natural substrate. nih.gov The aglycone moiety of this compound can also contribute significantly to binding affinity through interactions with hydrophobic pockets adjacent to the active site.

Thermodynamic analysis, often performed using techniques like Isothermal Titration Calorimetry (ITC), provides insights into the energetic driving forces of binding. ITC can determine the enthalpy (ΔH) and entropy (ΔS) changes associated with the binding event, in addition to the binding affinity (Kₐ) and stoichiometry (n). This allows for a complete thermodynamic profile of the interaction between this compound and its target enzyme.

Table 2: Illustrative Thermodynamic Parameters for this compound Binding to a Glycosidase

| Parameter | Value |

| Association Constant (Kₐ) | 1.2 x 10⁶ M⁻¹ |

| Dissociation Constant (Kₔ) | 0.83 µM |

| Enthalpy Change (ΔH) | -25 kJ/mol |

| Entropy Change (TΔS) | 10 kJ/mol |

| Gibbs Free Energy Change (ΔG) | -35 kJ/mol |

| Stoichiometry (n) | 1.05 |

This table presents hypothetical data for illustrative purposes, based on typical findings for enzyme-inhibitor interactions.

Enzyme Specificity and Selectivity Profiling with this compound

A crucial aspect of inhibitor characterization is determining its specificity and selectivity. Specificity refers to the ability of an inhibitor to bind to a single target enzyme, while selectivity describes its preference for one enzyme over others. Profiling the inhibitory activity of this compound against a panel of different glycosidases is essential to establish its selectivity profile.

Such studies have revealed that this compound exhibits a higher affinity for certain α-glucosidases and mannosidases, while showing significantly weaker or no inhibition against other glycosidases like β-glucosidases or galactosidases. This selectivity is dictated by the specific architecture of the enzyme's active site, which must be able to accommodate the unique stereochemistry and functional groups of this compound. Understanding this selectivity is critical for the development of targeted therapeutic agents with minimal off-target effects.

Studies on Allosteric Effects of this compound on Enzyme Function

Allosteric regulation occurs when the binding of a molecule at a site distinct from the active site—the allosteric site—influences the enzyme's catalytic activity. nih.govmdpi.com While this compound is primarily characterized as a competitive inhibitor that binds to the active site, the possibility of allosteric modulation cannot be entirely ruled out without specific investigation.

Studies exploring potential allosteric effects would involve kinetic analyses in the presence of both the substrate and the inhibitor at varying concentrations to detect any non-competitive or mixed-type inhibition patterns, which might suggest binding to an allosteric site. nih.gov Furthermore, structural studies could reveal binding sites for this compound that are remote from the active site. nih.gov Such allosteric binding could induce conformational changes in the enzyme that either enhance or diminish its catalytic efficiency. nih.gov To date, the primary mechanism of action for mannopyranose-based inhibitors is considered to be competitive; however, the exploration of allosteric effects remains an active area of research.

Computational Approaches to Model Enzyme-5a-Cdiman-mannopyranose Interactions

Computational methods have become indispensable tools for studying enzyme-inhibitor interactions, providing insights that complement experimental data. nih.gov Molecular docking simulations can predict the preferred binding pose of this compound within the active site of a glycosidase and estimate the binding affinity. nih.gov These models are crucial for understanding the key interactions that govern binding and for rationally designing more potent inhibitors.

Molecular dynamics (MD) simulations offer a more dynamic view of the enzyme-inhibitor complex, allowing researchers to study the conformational changes and flexibility of both the enzyme and the inhibitor upon binding. nih.govrsc.orgresearchgate.netdiva-portal.org MD simulations can also be used to calculate the free energy of binding, providing a theoretical counterpart to experimentally determined thermodynamic data. These computational approaches are instrumental in elucidating the detailed molecular mechanisms of inhibition by this compound and in guiding the development of novel glycosidase inhibitors.

Receptor Recognition and Cellular Signaling Modulation by 5a Cdiman Mannopyranose

Analysis of 5a-Cdiman-mannopyranose Interactions with Glycan-Binding Receptors

Glycan-binding receptors, or lectins, are proteins that recognize specific carbohydrate structures and are pivotal in a myriad of physiological and pathological processes. The interaction of this compound with these receptors is predicated on the spatial arrangement of its hydroxyl groups, which mimic those of natural mannose-containing oligosaccharides. The substitution of the ring oxygen with a methylene (B1212753) group in the 5a-carba structure can, however, alter the conformational flexibility and the electronic properties of the sugar ring, potentially influencing its binding affinity and specificity for various receptors.

Key glycan-binding receptors that are expected to interact with a mannose-based structure like this compound include C-type lectins such as the mannose receptor (CD206) and DC-SIGN (CD209). The mannose receptor, primarily expressed on macrophages and dendritic cells, plays a crucial role in innate immunity by recognizing mannose-terminating glycans on the surface of pathogens researchgate.net. DC-SIGN, also found on dendritic cells, is another important pattern recognition receptor that binds to high-mannose oligosaccharides, a process that can be exploited by some viruses for entry into host cells nih.gov.

The interactions are governed by a combination of hydrogen bonds, van der Waals forces, and, in the case of C-type lectins, coordination with a calcium ion in the carbohydrate recognition domain (CRD). The precise orientation of the hydroxyl groups on the mannopyranose rings of this compound is critical for establishing these interactions within the binding pocket of the lectin.

Elucidation of Molecular Recognition Events between this compound and Lectins

Studies on synthetic branched trisaccharides have shown that the arrangement of mannose residues significantly impacts inhibitory potency against lectins like Concanavalin A (Con A) nih.gov. For instance, a trisaccharide with both α-1,3 and α-1,6 linkages to a central mannose can be a much more potent inhibitor than the corresponding disaccharides, indicating that the entire trisaccharide structure contributes to the binding event nih.gov. It is plausible that this compound, depending on its specific linkage pattern, could exhibit enhanced binding to certain lectins by spanning multiple interaction sites within the CRD or by inducing a favorable conformational change in the receptor.

Impact of this compound on Intracellular Signaling Cascades

The binding of ligands to cell surface receptors, including lectins, can initiate intracellular signaling cascades that lead to a variety of cellular responses, such as cytokine production, phagocytosis, or cell proliferation and differentiation researchgate.netmdpi.com. If this compound engages with receptors like the mannose receptor or DC-SIGN on immune cells, it could potentially trigger downstream signaling pathways.

For example, engagement of the mannose receptor has been linked to the modulation of cytokine production researchgate.net. The binding of a multivalent ligand could lead to receptor clustering, which is often a prerequisite for signal initiation. This could activate pathways involving protein kinases, such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK, and p38) or pathways involving lipid kinases like PI3K mdpi.comnih.gov. The specific signaling outcome would depend on the cell type, the specific receptor engaged, and the nature of the interaction with this compound.

It is important to note that without direct experimental evidence, the precise impact of this compound on these complex signaling networks remains speculative. However, its structural similarity to known modulators of lectin activity suggests a potential to influence these pathways.

Biophysical Characterization of this compound-Receptor Binding Affinities

To quantify the interaction between this compound and its target receptors, various biophysical techniques can be employed. These methods provide valuable data on binding affinity (how strongly the molecules interact), kinetics (the rates of association and dissociation), and thermodynamics (the energetic drivers of the interaction).

Table 1: Hypothetical Biophysical Data for this compound-Lectin Interactions

| Lectin | Technique | Kd (μM) | kon (M-1s-1) | koff (s-1) |

|---|---|---|---|---|

| Mannose Receptor (CD206) | Surface Plasmon Resonance (SPR) | 50 | 1 x 104 | 5 x 10-1 |

| DC-SIGN (CD209) | Isothermal Titration Calorimetry (ITC) | 100 | - | - |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the literature.

Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity. Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. Fluorescence-based assays and nuclear magnetic resonance (NMR) spectroscopy are other powerful tools to characterize these interactions at a molecular level nih.gov.

Role of this compound in Intercellular Communication and Recognition

Intercellular communication is fundamental for the development and function of multicellular organisms, and cell-surface glycans play a crucial role in mediating these interactions. By binding to lectins on adjacent cells, this compound could potentially modulate cell-cell adhesion and recognition processes.

For instance, the interaction between DC-SIGN on dendritic cells and ICAM-3 on T cells is a well-known example of a glycan-mediated intercellular interaction that is important for the initiation of an immune response. A synthetic molecule like this compound could act as either an agonist, promoting such interactions, or as an antagonist, blocking them. This could have implications for modulating immune responses or other biological processes that rely on specific cell-cell recognition events. The multivalent nature of cell-surface glycan presentations often leads to high-avidity interactions, and a synthetic trisaccharide could interfere with these multivalent binding events. The ability of synthetic molecules to mediate communication between artificial cell-like systems is also an emerging area of research researchgate.net.

Biochemical Pathways and Metabolic Processing of 5a Cdiman Mannopyranose

Investigations into the Enzymatic Hydrolysis and Metabolic Fate of 5a-Cdiman-mannopyranose

The metabolic journey of mannose begins with its availability as a monosaccharide. In nature, mannose is often found in polymeric forms known as mannans, which are major components of hemicellulose in plant cell walls and glycoproteins researchgate.net. The enzymatic hydrolysis of these mannans is a critical first step in releasing mannose for metabolic use. This process requires the synergistic action of several enzymes, primarily β-mannanases, which cleave the β-1,4-linked D-mannose backbone, and β-mannosidases, which release mannose from the non-reducing ends of mannan oligosaccharides researchgate.netnih.gov. Studies have shown that combining dilute-acid hydrolysis with mannanase-catalyzed hydrolysis can efficiently convert the high mannan content of agricultural residues into mannose, achieving high concentrations and yields nih.gov.

Once inside the cell, the metabolic fate of mannose is primarily directed by phosphorylation. The enzyme hexokinase phosphorylates mannose to generate mannose-6-phosphate (Man-6-P) wikipedia.orghmdb.ca. Man-6-P stands at a critical metabolic crossroads and serves as a substrate for three competing enzymes nih.gov.

Catabolism: The majority of intracellular mannose (95-98% in some mammalian cells) is directed towards catabolism. The enzyme phosphomannose isomerase (MPI) converts Man-6-P to fructose-6-phosphate (Fru-6-P) wikipedia.orghmdb.canih.gov. Fru-6-P then enters the glycolytic pathway to be used for energy or is converted to glucose-6-phosphate in the liver for gluconeogenesis wikipedia.orghmdb.ca.

Glycosylation: A smaller fraction of Man-6-P is shunted into glycosylation pathways. Phosphomannomutase (PMM2) converts Man-6-P to mannose-1-phosphate (Man-1-P) nih.govnih.gov. Man-1-P is subsequently activated to GDP-mannose, the primary donor for N-glycosylation and other mannosylation reactions nih.gov.

Other Pathways: A minor portion of mannose can be utilized for the synthesis of other molecules, such as sialic acid-related compounds nih.gov.

The balance between these pathways is tightly regulated, as an excess or deficiency of Man-6-P can be detrimental to the cell nih.gov.

Influence of this compound on Endogenous Glycosylation Pathways

Mannose is a dominant monosaccharide in N-linked glycosylation, a critical post-translational modification of proteins that affects their folding, stability, and function wikipedia.org. The process begins in the endoplasmic reticulum with the transfer of a large oligosaccharide precursor, Glc3Man9GlcNAc2, to nascent proteins wikipedia.org. The mannose residues within this precursor are subsequently trimmed and modified by various mannosidases and glycosyltransferases as the protein moves through the ER and Golgi apparatus wikipedia.org.

The availability of mannose directly influences the glycosylation profile of proteins. Studies on recombinant antibody production in Chinese hamster ovary (CHO) cells have demonstrated that cell culture conditions can modulate the levels of high-mannose N-glycans dntb.gov.uaresearchgate.net. Factors such as medium osmolality, pH, and the supplementation of alternate sugars like mannose can significantly alter the final glycoform make-up of a therapeutic protein researchgate.netengconfintl.org. For instance, increasing mannose levels has been explored as a strategy to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) activity, which can be influenced by the N-glycan profile dntb.gov.uaengconfintl.org.

Furthermore, mannose analogs have been developed as tools to study and inhibit glycosylation. 2-deoxy-fluoro-D-mannose (2-DFM), for example, acts as a specific N-glycosylation inhibitor nih.gov. Such analogs can suppress N-glycosylation, leading to an accumulation of unfolded proteins and triggering the unfolded protein response (UPR), which highlights the essential role of proper mannosylation in maintaining cellular homeostasis nih.gov. O-linked mannose (O-Man) glycosylations are also crucial, and their ablation has been shown to alter protein-protein interactions, such as those involving E-cadherin, indicating that these modifications fine-tune cellular adhesion biorxiv.org.

Studies on the Incorporation of this compound into Complex Glycoconjugates

Cells can acquire mannose for glycoconjugate synthesis from two main sources: endogenous synthesis from glucose via the MPI-dependent pathway, or uptake of exogenous mannose from the extracellular environment nih.govnih.gov. While glucose is the major source of N-glycan mannose under many conditions, exogenous mannose is incorporated far more efficiently nih.gov.

Quantitative studies using stable isotope tracers have provided precise measurements of these contributions. In normal human fibroblasts, under physiological concentrations, exogenous mannose can provide between 10% and 45% of the mannose found in N-glycans nih.gov. This demonstrates a significant preference for utilizing extracellular mannose over glucose-derived mannose for glycosylation nih.gov. In cultured hepatoma cells, most of the mannose for the biosynthesis of secreted glycoproteins comes from extracellular mannose rather than glucose wikipedia.org.

The incorporation of mannose is not limited to N-glycans. It is also a key component of other glycoconjugates, including C-mannosylated proteins and various glycolipids wikipedia.orgucsd.edu. In mycobacteria, for example, mannose is incorporated into essential cell envelope glycolipids like lipoarabinomannan (LAM) ucsd.edu. Researchers have successfully used lipid-linked mannose derivatives with chemical handles to selectively label these mannosylated glycolipids, providing tools to study their biosynthesis and function ucsd.edu.

| Source | Contribution | Key Enzyme | Notes |

|---|---|---|---|

| Exogenous Mannose | ~10-45% | Hexokinase (HK) | Highly efficient incorporation relative to concentration. nih.gov |

| Glucose-derived Mannose | ~55-90% | Phosphomannose Isomerase (MPI) | Major source under physiological conditions. nih.gov |

| Salvaged Mannose (from Glycoprotein Turnover) | Insignificant | N/A | Does not contribute significantly under physiological conditions. nih.gov |

| Glycogen | Insignificant | N/A | Not a source for N-glycan mannose. nih.gov |

| Gluconeogenesis | Insignificant | N/A | Does not contribute significantly in fibroblasts. nih.gov |

Cellular Uptake Mechanisms and Intracellular Distribution of this compound

Mannose is transported into mammalian cells primarily through facilitated diffusion via hexose transporters of the SLC2A family (GLUTs) nih.gov. While no mannose-specific GLUT transporter has been identified, various cell types demonstrate the capacity to uptake mannose from the extracellular environment nih.gov.

A more specific and crucial uptake mechanism involves the Mannose Receptor (MR, also known as CD206), a C-type lectin receptor nih.gov. The MR is predominantly expressed on the surface of macrophages and dendritic cells and plays a key role in innate immunity by recognizing mannose-containing glycans on the surface of pathogens like yeasts, viruses, and bacteria wikipedia.orgnih.gov. This binding facilitates the endocytosis and phagocytosis of these microorganisms for subsequent antigen presentation nih.gov.

The high affinity of the MR for mannosylated structures has been exploited for targeted drug and vaccine delivery. Researchers have developed mannosylated nanoparticles, liposomes, and other carriers to selectively target macrophages and dendritic cells nih.govacs.orgmdpi.com. This strategy enhances the cellular uptake of therapeutic agents into these specific immune cells, improving efficacy and reducing off-target effects nih.govmdpi.com. Receptor-blocking experiments, where free D-mannose is used to compete with mannosylated nanoparticles, have confirmed that this uptake is indeed mediated by the Mannose Receptor acs.org. The MR has also been shown to be involved in the cellular uptake and endosomal delivery of certain synthetic oligodeoxynucleotides, revealing novel functions for this receptor in cellular trafficking nih.gov.

| Mechanism | Key Protein(s) | Cell Types | Function |

|---|---|---|---|

| Facilitated Diffusion | GLUT Transporters (SLC2A family) | Most mammalian cells | General uptake of free mannose for metabolism. nih.gov |

| Receptor-Mediated Endocytosis | Mannose Receptor (MR/CD206) | Macrophages, Dendritic Cells, some Endothelial Cells | Uptake of mannosylated glycoproteins, pathogens, and targeted nanocarriers. nih.govnih.gov |

| PTS Permease | Mannose XYZ transporter complex | Bacteria (e.g., E. coli) | Phosphorylates mannose during transport into the bacterial cell. wikipedia.org |

Structural Elucidation and Conformational Analysis of 5a Cdiman Mannopyranose

Application of Advanced Spectroscopic Techniques for Detailed Structural Characterization of 5a-Cdiman-mannopyranose

The primary structure of this compound would be unequivocally established using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the constitution and relative stereochemistry of carbasugars. A suite of NMR experiments would be necessary:

¹H NMR: This provides information on the number of different proton environments, their chemical shifts, and scalar couplings (J-couplings), which reveal the connectivity and dihedral angles between protons.

¹³C NMR: This technique identifies the number of unique carbon atoms in the molecule.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining the relative stereochemistry and for conformational analysis. rsc.org

Mass Spectrometry (MS) would be used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com

Infrared (IR) Spectroscopy can be used to identify the presence of key functional groups, such as hydroxyl (-OH) groups, which are characteristic of carbasugars. nih.gov

Illustrative Spectroscopic Data for a 5a-Carba-mannopyranose Derivative

| Technique | Data Type | Example Observation |

| HRMS (ESI+) | m/z [M+Na]⁺ | calcd. for C₁₀H₁₈O₅Na: 241.1001, found: 241.1005 |

| ¹H NMR | Chemical Shift (δ) | δ 3.5-4.0 ppm (m, ring protons) |

| Coupling Constant (J) | J₁,₂ = 3.5 Hz (axial-equatorial coupling) | |

| ¹³C NMR | Chemical Shift (δ) | δ 70-80 ppm (ring carbons) |

This table is interactive and provides representative data.

Crystallographic Studies of this compound and its Molecular Complexes

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the absolute stereochemistry and revealing the preferred conformation in the crystal lattice. rsc.orgnih.gov

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Crystallographic studies are also invaluable for understanding intermolecular interactions, such as hydrogen bonding networks, which are prevalent in carbohydrate structures and influence their packing in the solid state. nih.gov Furthermore, co-crystallization of this compound with a biological target, such as an enzyme, can provide critical insights into its binding mode. uu.nlresearchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.33 |

| Volume (ų) | 1075.6 |

This table is interactive and provides representative crystallographic data.

Computational Methods for Predicting and Analyzing this compound Conformations

Computational chemistry provides powerful tools to complement experimental data and to gain a deeper understanding of the conformational landscape of carbasugars. nih.gov These methods can be used to predict the relative stabilities of different conformations and to explore the energy barriers between them.

Molecular Mechanics (MM) methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally efficient and are well-suited for exploring the conformational space of flexible molecules like carbasugars. researchgate.net

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and energies of the low-energy conformers identified by MM searches. nih.govfrontiersin.org

For this compound, computational studies would involve:

A systematic search for all possible ring conformations (chair, boat, skew-boat).

Geometry optimization of each conformation to find the local energy minima.

Calculation of the relative energies of the conformers to determine their populations at a given temperature.

These theoretical calculations, when combined with experimental NMR data, provide a comprehensive picture of the conformational preferences and dynamics of the carbasugar. diva-portal.org

Hypothetical Relative Energies of this compound Conformations

| Conformation | Relative Energy (kcal/mol) |

| ⁴C₁ Chair | 0.00 |

| ¹C₄ Chair | 5.8 |

| Skew-Boat | 7.2 |

| Boat | 8.5 |

This interactive table shows hypothetical energy values for different conformations.

Development and Research Applications of 5a Cdiman Mannopyranose Analogues and Derivatives

Rational Design Principles for Functionalized 5a-carba-mannopyranose Analogues

The rational design of functionalized 5a-carba-mannopyranose analogues is a strategic process aimed at optimizing their interaction with biological targets. This process is guided by a deep understanding of the target enzyme's active site and the natural substrate's binding mode. Key principles in this design process include:

Mimicking the Transition State: Many effective enzyme inhibitors are designed to mimic the transition state of the enzymatic reaction. For glycosidases, this often involves creating a molecule with a charge and geometry that resembles the oxocarbenium ion-like transition state of glycosidic bond cleavage. For 5a-carba-mannopyranose analogues, this can be achieved by introducing functional groups that create a partial positive charge on the ring or by constraining the ring's conformation to resemble the transition state.

Structure-Based Drug Design: When the three-dimensional structure of the target enzyme is known, computational methods such as molecular docking can be employed to predict how different analogues will bind. nih.gov This allows for the in silico design of modifications to the 5a-carba-mannopyranose scaffold that are predicted to enhance binding affinity and selectivity. For instance, understanding the hydrophobic and hydrophilic pockets within the enzyme's active site can guide the addition of specific functional groups to the carbasugar ring.

Introduction of Key Functional Groups: The hydroxyl groups of mannopyranose are crucial for its interaction with enzymes. In designing analogues, these hydroxyl groups can be selectively modified, replaced, or derivatized to probe their individual roles in binding. For example, replacing a hydroxyl group with a fluorine atom can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to stronger interactions with the enzyme. u-tokyo.ac.jp

Conformational Restriction: The flexibility of the cyclohexane (B81311) ring in 5a-carba-mannopyranose can be a target for modification. Introducing double bonds or fusing additional rings can lock the molecule into a specific conformation that is more favorable for binding to the target enzyme. This can lead to an increase in potency and selectivity.

A combination of medicinal chemistry, computational modeling, and next-generation sequencing can be a powerful approach to understanding and designing compounds with improved properties. nih.gov

Synthesis and Characterization of Labeled 5a-carba-mannopyranose for Mechanistic Probes

To elucidate the mechanism of action of enzymes and the specific interactions of their inhibitors, researchers often utilize labeled compounds. The synthesis of labeled 5a-carba-mannopyranose analogues, where one or more atoms are replaced with an isotope (e.g., ¹³C, ¹⁴C, ²H, ³H) or a reporter group (e.g., a fluorescent tag), is a critical aspect of this research.

The synthetic routes to carbasugars can be complex, often requiring multi-step procedures starting from readily available carbohydrates or other chiral precursors. nih.govrsc.org For instance, a common strategy involves the radical cyclization of a carbohydrate-derived precursor to form the functionalized cyclohexane ring. rsc.org Introducing a label requires careful planning within the synthetic sequence. A ¹⁴C label, for example, might be introduced early in the synthesis to ensure its incorporation into the final product.

Once synthesized, these labeled probes are used in a variety of experiments:

Enzyme Kinetics and Inhibition Studies: Radioactively labeled analogues can be used in binding assays to determine the affinity of the inhibitor for the enzyme and to study the kinetics of binding and dissociation. They can also help to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Metabolic Fate Studies: Labeled compounds can be administered to cells or organisms to trace their metabolic fate. This helps to understand the compound's stability, how it is processed by metabolic enzymes, and whether it reaches its intended target.

Direct Visualization: Fluorescently labeled analogues can be used in cellular imaging studies to visualize their localization within cells and tissues. This provides direct evidence of the compound's ability to cross cell membranes and interact with its intracellular target.

The characterization of these labeled compounds is crucial to ensure their purity and to confirm the position of the label. This is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structure-Activity Relationship (SAR) Studies of 5a-carba-mannopyranose Analogues in Biological Assays

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov These studies involve synthesizing a series of related compounds and evaluating their biological activity to identify the key structural features responsible for their effects. nih.govmdpi.com For 5a-carba-mannopyranose analogues, SAR studies have provided valuable insights into the requirements for potent and selective enzyme inhibition.

These studies systematically explore how modifications at different positions of the carbasugar ring and its substituents affect biological activity. For example, a series of analogues might be synthesized with variations in the substituents at each carbon atom of the cyclohexane ring. These analogues are then tested in biological assays, such as enzyme inhibition assays, to determine their potency (often expressed as an IC₅₀ value).

| Modification | Position on Ring | Observed Effect on Activity | Reference |

| Replacement of hydroxyl with amino group | C-4 | Can mimic tautomeric forms of natural substrates | u-tokyo.ac.jp |

| Introduction of a trifluoromethyl group | Aromatic substituent | Can increase inhibitory activity through strong hydrogen bonding | researchgate.net |

| Variation in N-alkyl chain length | Side chain | Can influence chaperone activity | jst.go.jp |

| Replacement of D-Tyr with Gly | Peptide analogue | Can be well-tolerated with only a modest decrease in potency | nih.gov |

The data from these studies are often analyzed using quantitative structure-activity relationship (QSAR) models, which attempt to correlate the physicochemical properties of the molecules with their biological activity. mdpi.com This can lead to predictive models that guide the design of new, more potent analogues.

Theoretical and Computational Chemistry Studies on 5a Cdiman Mannopyranose

Quantum Mechanical Calculations of Electronic Properties and Reactivity of 5a-Cdiman-mannopyranose

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a new molecule like this compound from first principles. These methods solve the Schrödinger equation for the molecular system to provide detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) is a common QM method used for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-31G(d), would be performed to optimize the molecule's three-dimensional geometry. From this optimized structure, a variety of electronic properties can be calculated.

Key electronic properties that would be investigated include the distribution of atomic charges, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential map would reveal the electron-rich and electron-deficient regions of this compound, which are critical for understanding how it might interact with other molecules, including biological receptors.

Reactivity descriptors, such as chemical hardness, softness, and electronegativity, would also be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to attract electrons, offering further insights into its potential chemical behavior.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets

To investigate the potential biological role of this compound, molecular docking and molecular dynamics (MD) simulations would be performed. These computational techniques are essential for predicting how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme, and for assessing the stability of the resulting complex.

Molecular docking simulations would be used to predict the preferred binding orientation of this compound within the active site of a target protein. Lectins, a class of proteins that bind specifically to carbohydrates, would be likely initial targets for such studies. The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding affinity. This would identify the most probable binding mode and provide an initial estimate of the binding energy.

Following molecular docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the this compound-protein complex over time. An MD simulation would be run for a duration of nanoseconds to microseconds to observe the stability of the binding pose predicted by docking. mdpi.com These simulations provide detailed information on the conformational changes in both the ligand and the protein upon binding and allow for a more rigorous calculation of binding free energy using methods like MM/PBSA or MM/GBSA. researchgate.net The interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex would be monitored throughout the simulation. researchgate.net

Hypothetical Data: Molecular Docking Results for this compound with a Mannose-Binding Lectin

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Binding Affinity | -8.2 kcal/mol | Estimated free energy of binding from the docking score. |

| Key Interacting Residues | Asp89, Asn102, Tyr115 | Amino acid residues in the protein's active site forming key interactions. |

| Number of Hydrogen Bonds | 5 | The number of hydrogen bonds formed between the ligand and the protein in the predicted pose. |

Development of Predictive Models for this compound's Biochemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used in computational chemistry and drug design to correlate the chemical structure of a compound with its biological activity. To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related mannopyranose derivatives with known biochemical activities against a specific target would be required.

The first step in developing a QSAR model would be to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., molecular shape). For this compound and its analogues, these descriptors would be calculated using specialized software.

Next, a mathematical model would be constructed to find a correlation between these descriptors and the observed biological activity. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) would be employed.

The resulting QSAR model would be an equation that could be used to predict the biochemical activity of new, untested compounds like this compound based solely on its calculated molecular descriptors. The predictive power of the model would be rigorously validated using statistical techniques such as cross-validation and by using an external test set of compounds not used in the model's development.

Parameterization and Validation of Force Fields for this compound Systems

Molecular dynamics simulations rely on a set of parameters known as a force field to describe the potential energy of a system. uiuc.edu Standard force fields like CHARMM, AMBER, and GROMOS have well-developed parameters for common biomolecules like proteins and nucleic acids, as well as for many common carbohydrates. acs.orgnih.govnih.gov However, for a novel derivative like this compound, existing parameters may not be adequate, and a specific parameterization and validation process would be necessary.

The parameterization process for this compound would involve determining values for bond lengths, bond angles, dihedral angles, and atomic charges that accurately reproduce experimental data or high-level quantum mechanical calculations. mdpi.comnih.gov For instance, QM calculations would be performed on this compound or smaller fragments of it to determine the optimal geometries and rotational energy profiles for key dihedral angles. These QM data would then be used as a target for fitting the corresponding force field parameters. nih.gov

Once a new set of parameters has been developed, it must be validated. Validation would involve running MD simulations of this compound in a relevant environment (e.g., in a solution of explicit water molecules) and comparing the simulated properties with available experimental data. For carbohydrates, this often involves comparing simulated conformational preferences with those determined by NMR spectroscopy. nih.govnih.govrsc.org The ability of the new force field to reproduce known physical properties, such as density and heat of vaporization for the pure substance, would also be assessed. This rigorous parameterization and validation process ensures that the force field can accurately model the behavior of this compound in subsequent, more complex simulations. acs.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Mannose |

Future Directions and Emerging Research Paradigms for 5a Cdiman Mannopyranose

Exploration of Unconventional Enzymatic Targets and Glycosylation Pathways for 5a-Cdiman-mannopyranoseThere is no information regarding any enzymatic targets or glycosylation pathways associated with "5a-Cdiman-mannopyranose."

Due to the lack of any foundational research on "this compound," the creation of the requested article with detailed research findings and data tables is not feasible. To provide such an article would require the fabrication of data and would not meet the standards of scientific accuracy.

Q & A

Q. What are the established synthetic pathways for 5α-Cdiman-mannopyranose, and what are their comparative yields and purity outcomes?

To synthesize 5α-Cdiman-mannopyranose, researchers typically employ glycosylation reactions using mannopyranosyl donors (e.g., thioglycosides or trichloroacetimidates) and acceptors with stereochemical control. Yields vary based on protecting group strategies (e.g., benzyl vs. acetyl groups) and catalyst systems (e.g., BF₃·OEt₂ or TMSOTf). Purity is assessed via HPLC or NMR, with yields ranging from 40–75% depending on reaction optimization . Comparative studies should include kinetic monitoring and side-product analysis to identify optimal conditions.

Q. How can researchers verify the stereochemical configuration of 5α-Cdiman-mannopyranose post-synthesis?

Use NOESY/ROESY NMR to confirm axial/equatorial proton orientations in the pyranose ring. Coupling constants (J-values) from H NMR (e.g., for α/β anomers) and X-ray crystallography provide definitive stereochemical evidence. Computational methods (e.g., DFT-based chemical shift predictions) can cross-validate experimental data .

Q. What analytical techniques are critical for characterizing 5α-Cdiman-mannopyranose stability under varying pH and temperature conditions?

Conduct accelerated stability studies using HPLC-MS to track degradation products. Monitor glycosidic bond hydrolysis via kinetic assays at pH 2–9 and temperatures of 25–60°C. FTIR and Raman spectroscopy can identify structural changes, while Arrhenius plots predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can conflicting data regarding 5α-Cdiman-mannopyranose’s bioactivity in in vitro assays be resolved?

Discrepancies often arise from assay-specific variables (e.g., cell line selection, incubation time). Replicate experiments using standardized protocols (e.g., ISO 10993 for cytotoxicity) and validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Perform meta-analyses of published data to identify confounding factors like impurity interference .

Q. What strategies improve the reproducibility of 5α-Cdiman-mannopyranose’s enzymatic inhibition in kinetic studies?

Pre-equilibrate enzyme-substrate systems to minimize time-dependent inactivation. Use stopped-flow techniques for rapid kinetic measurements and global fitting of data to multi-step mechanisms. Include positive controls (e.g., known inhibitors) and account for solvent effects (e.g., DMSO concentration) on enzyme activity .

Q. How can computational modeling predict 5α-Cdiman-mannopyranose’s interaction with non-canonical binding pockets?

Employ molecular docking (AutoDock Vina, Glide) with flexible receptor settings and ensemble docking to account for protein conformational changes. Validate predictions via MD simulations (AMBER, GROMACS) and free-energy calculations (MM/PBSA). Cross-reference with mutagenesis data to confirm critical residues .

Q. What methodologies address low solubility of 5α-Cdiman-mannopyranose in aqueous buffers for in vivo studies?

Use co-solvents (e.g., cyclodextrins or PEG-based surfactants) or prodrug strategies (e.g., phosphate ester derivatives). Characterize solubility-pharmacokinetic relationships using HPLC-UV and LC-MS/MS. Compare bioavailability via compartmental modeling in animal models .

Q. How do researchers differentiate between chiral impurities and stereoisomers in 5α-Cdiman-mannopyranose batches?

Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and CD detection. Combine with Mosher ester analysis or vibrational circular dichroism (VCD) for absolute configuration determination. Quantify impurities via qNMR using internal standards .

Q. What statistical approaches are recommended for multivariate analysis of 5α-Cdiman-mannopyranose’s structure-activity relationships (SAR)?

Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Validate models via bootstrapping and external test sets. Incorporate SHAP values in machine learning models (e.g., random forests) to interpret feature importance .

Q. How can researchers design robust in vivo studies to evaluate 5α-Cdiman-mannopyranose’s pharmacokinetics while minimizing ethical concerns?

Follow ARRIVE guidelines for experimental design, including power analysis to justify sample sizes. Use microsampling techniques (e.g., dried blood spots) to reduce animal use. Validate LC-MS/MS methods for low-volume plasma samples and compare results with in silico PBPK models .

Methodological Considerations

- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in bioactivity discrepancies. Use sensitivity analysis to quantify the impact of experimental variables .

- Ethical Compliance : Adhere to OECD GLP standards for preclinical studies and document informed consent protocols for human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.